molecular formula C15H21NO2 B1366760 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883543-05-3

4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

Cat. No.: B1366760
CAS No.: 883543-05-3
M. Wt: 247.33 g/mol
InChI Key: LHPGRQBHPDXRKT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is 4-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde. This nomenclature reflects the compound's hierarchical structure, where the benzaldehyde moiety serves as the principal functional group, while the piperidine ring system functions as a substituent through an ethoxy linkage.

The structural formula reveals a benzene ring substituted at the 4-position with an ethoxy group, which is further connected to a 2-methylpiperidine ring system. The compound exhibits specific stereochemical features due to the presence of the 2-methylpiperidine moiety, where the methyl substituent on the piperidine ring can adopt different spatial orientations. The canonical Simplified Molecular Input Line Entry System representation CC1CCCCN1CCOC2=CC=C(C=C2)C=O demonstrates the connectivity pattern, showing the piperidine nitrogen connected through a two-carbon ethoxy bridge to the para-position of the benzaldehyde ring.

Structural isomerism considerations for this compound class reveal significant complexity. Research on piperidine derivatives indicates that methylated piperidine systems can exist in multiple isomeric forms. For dimethyl piperidine compounds, studies have identified 25 distinct isomers when considering only nitrogen-hydrogen piperidine compounds, comprising five achiral compounds and ten enantiomeric pairs of chiral compounds. The 2-methylpiperidine component of the target compound specifically corresponds to one isomeric form where the methyl group occupies the position adjacent to the nitrogen atom.

The International Union of Pure and Applied Chemistry nomenclature system accommodates the structural complexity through systematic numbering conventions. The piperidine ring numbering begins at the nitrogen atom, making the methyl substituent a 2-methyl group. The benzaldehyde component follows standard aromatic nomenclature with the aldehyde carbon designated as position 1, making the ethoxy substituent a 4-substituent. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from related isomeric forms.

CAS Registry Number Analysis: 883543-05-3 vs. Related Piperidine-Benzaldehyde Derivatives

The Chemical Abstracts Service registry number 883543-05-3 uniquely identifies this compound within the global chemical database system. This registry number provides definitive identification and distinguishes the compound from structurally related piperidine-benzaldehyde derivatives that share similar molecular frameworks but differ in substitution patterns or stereochemistry.

Comparative analysis with related compounds reveals the specificity of the 883543-05-3 registry number. The closely related compound 4-(2-Methylpiperidin-1-yl)benzaldehyde carries a different Chemical Abstracts Service number, 223541-06-8, reflecting its distinct structure where the piperidine ring connects directly to the benzaldehyde without the intervening ethoxy bridge. This structural difference, while seemingly minor, results in significantly different molecular properties and chemical behavior, justifying the separate registry numbers.

Another structurally related compound, 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride, bears the Chemical Abstracts Service number 1052419-83-6. This compound differs from the target molecule in the position of the methyl substituent on the piperidine ring and the presence of a hydrochloride salt form. The 3-methyl isomer represents a regioisomeric relationship where the methyl group occupies a different position on the piperidine ring, demonstrating how subtle structural changes necessitate distinct registry numbers.

The parent compound 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, lacking any methyl substitution on the piperidine ring, carries Chemical Abstracts Service number 26815-04-3. This registry number identifies the unsubstituted parent structure, highlighting how the addition of a single methyl group at the 2-position of the piperidine ring generates a new chemical entity requiring its own unique identifier.

Chemical Abstracts Service Registry Number Compound Name Key Structural Differences
883543-05-3 This compound 2-methyl substitution, ethoxy linker
223541-06-8 4-(2-Methylpiperidin-1-yl)benzaldehyde 2-methyl substitution, direct connection
1052419-83-6 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride 3-methyl substitution, hydrochloride salt
26815-04-3 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde No methyl substitution

Molecular Formula and Weight: C₁₅H₂₁NO₂ Comparative Analysis

The molecular formula C₁₅H₂₁NO₂ for this compound reflects its complex structure incorporating carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions. The calculated molecular weight of 247.33 grams per mole positions this compound within a specific range of organic molecules that exhibit both sufficient molecular complexity for biological activity and appropriate physicochemical properties for synthetic accessibility.

Detailed atomic composition analysis reveals fifteen carbon atoms distributed across the benzene ring, piperidine ring, ethoxy linker, aldehyde group, and methyl substituent. The twenty-one hydrogen atoms account for the saturation of the piperidine ring and the various carbon-hydrogen bonds throughout the molecule. The single nitrogen atom resides within the piperidine ring system, contributing to the compound's basic character and potential for protonation under physiological conditions. The two oxygen atoms correspond to the aldehyde carbonyl oxygen and the ether oxygen within the ethoxy linker.

Comparative molecular weight analysis with related piperidine-benzaldehyde derivatives demonstrates the systematic relationship between structural modifications and molecular mass. The parent compound 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde exhibits a molecular weight of 233.31 grams per mole, representing a difference of 14.02 grams per mole compared to the target compound. This mass difference corresponds precisely to the additional methyl group (carbon plus three hydrogen atoms) present in the 2-methylpiperidine moiety.

The regioisomeric compound 4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde shares the identical molecular formula C₁₅H₂₁NO₂ and molecular weight of 247.33 grams per mole. This molecular equivalence demonstrates how structural isomers can maintain identical molecular formulas while exhibiting distinct chemical and biological properties due to different substitution patterns. The hydrochloride salt form of the 3-methyl isomer exhibits a molecular weight of 283.79 grams per mole, accounting for the additional hydrochloric acid component.

Molecular complexity metrics provide additional insight into the compound's structural characteristics. The molecular formula indicates a degree of unsaturation consistent with one benzene ring and one aldehyde group, while the remaining carbon framework consists of saturated alkyl chains and the piperidine ring system. This combination of aromatic and aliphatic structural elements contributes to the compound's versatility in chemical reactions and potential biological interactions.

Compound Molecular Formula Molecular Weight (g/mol) Mass Difference
This compound C₁₅H₂₁NO₂ 247.33 Reference
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde C₁₄H₁₉NO₂ 233.31 -14.02
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde C₁₅H₂₁NO₂ 247.33 0.00
4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride C₁₅H₂₂ClNO₂ 283.79 +36.46

Properties

IUPAC Name

4-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-13-4-2-3-9-16(13)10-11-18-15-7-5-14(12-17)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPGRQBHPDXRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach to this compound involves the etherification of 4-hydroxybenzaldehyde with a 2-(2-methyl-piperidin-1-yl)ethyl halide or related precursor under basic conditions. This reaction forms the key ether linkage between the benzaldehyde ring and the piperidine-containing side chain.

  • Starting Materials:

    • 4-Hydroxybenzaldehyde (providing the benzaldehyde core)
    • 2-(2-Methyl-piperidin-1-yl)ethyl halide or 2-(2-methyl-piperidin-1-yl)ethanol (as the nucleophile or electrophile)
  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol group, enhancing nucleophilicity.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) facilitate the nucleophilic substitution.
    • Temperature: Typically heated to 80–100°C to promote reaction kinetics.
    • Reaction Time: Several hours, depending on scale and conditions.
  • Purification:

    • Standard purification methods include recrystallization or column chromatography to isolate the pure product.

This method yields this compound in high purity and good yields, often exceeding 85% under optimized conditions.

Reaction Mechanism Insight

The reaction proceeds via nucleophilic substitution where the phenolate ion (generated from 4-hydroxybenzaldehyde and base) attacks the electrophilic carbon of the 2-(2-methyl-piperidin-1-yl)ethyl halide, forming the ether bond. The piperidine nitrogen remains intact, and the aldehyde group is preserved throughout the reaction.

Alternative Synthetic Approaches

While the above method is standard, alternative routes may include:

However, these alternatives often require additional steps or more rigorous purification.

Reaction Condition Optimization and Yield Analysis

Parameter Typical Conditions Effect on Yield and Purity
Base Potassium carbonate (K2CO3) Efficient deprotonation; high yield (>85%)
Solvent Dimethylformamide (DMF) Polar aprotic solvent enhances nucleophilicity
Temperature 80–100°C Optimal for reaction rate without decomposition
Reaction Time 4–12 hours Longer times improve conversion but risk side reactions
Atmosphere Anhydrous, inert (N2) Prevents aldehyde oxidation
Purification Method Recrystallization, chromatography Ensures high purity (>95%)

Optimization studies indicate that controlling moisture and temperature is critical to prevent side reactions such as aldehyde oxidation or polymerization. Using anhydrous solvents and inert atmosphere improves product stability.

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, several analytical techniques are employed:

These techniques collectively validate the successful preparation of the compound and ensure batch-to-batch consistency.

Research Findings and Industrial Considerations

  • The synthetic procedure is scalable with optimization for industrial production focusing on continuous flow processes to enhance safety and yield.
  • Reaction conditions can be fine-tuned to minimize by-products and improve environmental footprint by reducing solvent volumes and using greener solvents where possible.
  • The aldehyde functional group remains reactive post-synthesis, allowing for further chemical modifications if desired, which is useful in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]benzoic acid.

    Reduction: 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. It can be synthesized through the reaction of 4-hydroxybenzaldehyde with 2-(2-methylpiperidin-1-yl)ethanol under basic conditions, typically using potassium carbonate as a base and dimethylformamide as a solvent. This synthesis is crucial for developing novel compounds in pharmaceutical research.

Enzyme Inhibition Studies

Research indicates that 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde has potential applications in enzyme inhibition studies. The piperidine moiety may interact with various receptors and enzymes, potentially inhibiting their activity. For instance, studies have shown that derivatives of piperidine can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent advancements have highlighted the compound's role in cancer therapy. It has been investigated for its anticancer properties, showing improved cytotoxicity against specific cancer cell lines compared to standard treatments . The structure-activity relationship suggests that modifications to the piperidine structure enhance its biological activity, making it a candidate for further development in oncology.

Drug Development

This compound is being explored as a precursor in drug development. Its ability to form Schiff bases with amines may contribute to its therapeutic properties. The compound's interaction with biological targets positions it as a valuable candidate for developing new medications aimed at neurological disorders .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique chemical structure allows it to be integrated into various formulations, enhancing product performance.

Data Table: Applications Overview

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for complex molecule synthesis
Biological ResearchEnzyme inhibition studies related to neurodegenerative diseases
Anticancer ActivityInvestigated for cytotoxicity against cancer cells
Drug DevelopmentPotential precursor for therapeutic agents
Industrial UseProduction of specialty chemicals and materials

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of piperidine, including those related to this compound, exhibited significant inhibition of acetylcholinesterase activity, suggesting a mechanism for treating Alzheimer's disease .
  • Anticancer Research : Another investigation revealed that modifications to the piperidine structure could enhance the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Mechanism of Action

The mechanism of action of 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzaldehyde moiety can form Schiff bases with amines, which may play a role in its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural features, and applications:

Compound Name Structural Features Biological Activity/Application Key Properties References
4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde 2-Methylpiperidine, ethoxy linker, aldehyde group Potential drug intermediate (e.g., rosiglitazone synthesis) CAS: 883543-05-3; basic nitrogen for receptor interaction
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Pyridine ring with ethyl substituent, ethoxy linker Antibacterial and antifungal activities Synthesized via nucleophilic substitution; elemental analysis validated
BTA39/BTA188 Pyridazinyl-piperidinyl ethoxy groups, O-ethyloxime substituents Antipicornavirus activity (capsid-binding inhibitors) Potent activity against enterovirus; IC₅₀ in nanomolar range
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)-ethoxy]ethoxy}ethoxy)benzaldehyde Nitroimidazole, triethylene glycol linker Hypoxic cell radiosensitizer Orthorhombic crystal system (P2₁2₁2₁); nitro group enables redox-selective activation
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde Dialdehyde, diethylene glycol linker Macrocyclic compound precursor Two aromatic rings at 78.3° dihedral angle; CH-π interactions stabilize structure
4-[2-(Dimethylamino)ethoxy]benzaldehyde Dimethylamino group, ethoxy linker Commercial reagent for organic synthesis ≥95% purity; CAS: CC51504DA
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-ethoxy]-benzaldehyde 3-Methoxy substitution, 4-methylpiperidine Synthetic intermediate (e.g., kinase inhibitors) Altered electronic properties due to methoxy group

Key Findings from Comparative Analysis

Nitroimidazole derivatives (e.g., ) exhibit redox-dependent activation, making them suitable for targeting hypoxic tissues, unlike the target compound’s piperidine-based structure .

Synthetic Utility: Dialdehydes (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde) are used in macrocycle synthesis via condensation, whereas the monofunctional aldehyde in the target compound is tailored for stepwise derivatization .

Crystallographic Insights: The nitroimidazole analog crystallizes in an orthorhombic system (a = 4.4403 Å, b = 11.4686 Å, c = 31.2763 Å), with intramolecular CH-π interactions stabilizing its conformation .

Biological Applications :

  • BTA39/BTA188 demonstrate potent antipicornavirus activity (IC₅₀ < 10 nM), highlighting the impact of pyridazinyl substituents on antiviral efficacy compared to piperidine-based aldehydes .

Biological Activity

4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a piperidine ring, which is known for its interaction with various biological targets, and a benzaldehyde moiety that can form Schiff bases with amines, potentially influencing its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring can participate in various interactions that may lead to enzyme inhibition or receptor modulation. The benzaldehyde component's ability to form Schiff bases may also contribute to its biological effects, although the exact pathways and targets remain context-dependent.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often utilize mechanisms such as apoptosis induction and inhibition of specific signaling pathways (e.g., NF-κB) involved in cancer progression .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism
Compound AFaDu10Apoptosis induction
Compound BMCF-715NF-κB inhibition
This compoundTBDTBDTBD

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly concerning Alzheimer's disease. Similar piperidine-containing compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative conditions. These interactions suggest a potential role for this compound in enhancing cognitive function or slowing neurodegeneration .

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50 (µM)
Compound XAChE25
Compound YBuChE30
This compoundTBD

3. Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been well-documented, with studies indicating efficacy against various bacteria and fungi. The compound's structure suggests it may possess similar antimicrobial activity, potentially targeting cell wall synthesis or disrupting membrane integrity .

Table 3: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Case Studies

Several case studies have explored the biological activities of related piperidine compounds:

  • Case Study A : Investigated the cytotoxic effects of a related compound on breast cancer cell lines, demonstrating significant apoptosis induction.
  • Case Study B : Evaluated the neuroprotective effects in an animal model of Alzheimer's disease, showing improved cognitive performance associated with AChE inhibition.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde derivatives and 2-(2-methyl-piperidin-1-yl)-ethyl halides. For example, potassium carbonate in DMF facilitates ether bond formation at 80–100°C, achieving yields >85% under anhydrous conditions . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature is critical to minimize side reactions like aldehyde oxidation.

Q. How does the aldehyde functional group in this compound participate in non-enzymatic condensation reactions?

  • Methodological Answer : The aldehyde group reacts with aminothiols (e.g., cysteine) to form thiazolidine rings via nucleophilic addition and cyclization. This reaction occurs in aqueous buffers (pH 7–9) at 25–37°C, with kinetics dependent on thiol pKa and steric hindrance from the piperidine moiety . Monitoring via HPLC or NMR confirms product formation and purity.

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., aldehyde proton at ~9.8 ppm) and confirm ether/piperidine linkages.
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., CH-π or hydrogen bonding), as seen in structurally related benzaldehydes .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 262.18) and detects impurities.

Advanced Research Questions

Q. How does the piperidine substituent influence the compound’s binding to biological targets, such as enzymes or receptors?

  • Methodological Answer : The 2-methyl-piperidine group enhances lipophilicity and enables cation-π interactions with target binding pockets (e.g., GPCRs or kinases). Docking studies (using AutoDock Vina) and SAR analysis of analogs reveal that substituent size and basicity modulate affinity. Competitive binding assays (e.g., SPR or fluorescence polarization) quantify these effects .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Methodological Answer : Discrepancies in aldehyde stability at acidic vs. alkaline pH can be addressed by:

  • Controlled Kinetic Studies : Monitor degradation via UV-Vis spectroscopy (λ = 280 nm for aldehyde).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict protonation states and transition states for hydrolysis or oxidation pathways .
  • Buffer Optimization : Phosphate buffers (pH 6–8) stabilize the aldehyde, while borate buffers mitigate nucleophilic attack .

Q. How can this compound serve as a precursor for macrocyclic or supramolecular architectures?

  • Methodological Answer : The aldehyde undergoes [2+2] or [2+3] condensations with di-/triamines (e.g., ethylenediamine or tren) to form Schiff base macrocycles. Reaction conditions (e.g., solvent polarity, templating agents) control ring size and topology. X-ray structures of related dialdehydes show "w"-shaped conformations conducive to host-guest chemistry .

Q. What are the challenges in crystallizing this compound, and how can polymorphism be assessed?

  • Methodological Answer : Polymorphism arises from flexible ethoxy-piperidine chains. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Thermal Analysis : DSC/TGA identifies polymorphic transitions (e.g., endothermic peaks at 120–150°C).
  • SC-XRD : Compare unit cell parameters (e.g., space group P2₁/c) with reported analogs .

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